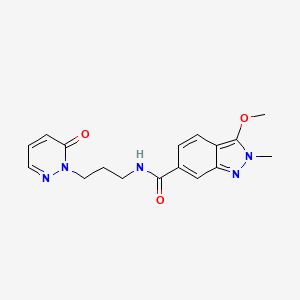

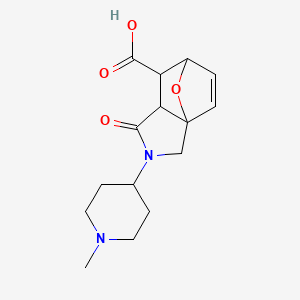

![molecular formula C12H14N2O2 B2538067 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 106110-60-5](/img/structure/B2538067.png)

1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of "1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione" involves several key steps, including the preparation of diazonium salts, regioselective electrophilic substitution, and the construction of the dimethylaminoethyl side chain. For instance, the synthesis of potential antidepressant agents involved a regioselective electrophilic substitution at C-4 of ethyl 5-hydroxy-1-indolecarboxylate and subsequent modifications . Similarly, the synthesis of antitumor agents involved the preparation of diazonium salts from aminoazonafides as key intermediates .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, such as the formation of 5-acylpyrimidines and dihydroquinazolinones when reacted with amidines and guanidine . Additionally, the presence of the dimethylaminoethyl group influences the reactivity in Ziegler–Natta polymerization catalysis, as seen in the synthesis of titanium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by the nature and position of substituents on the core structure. Quantitative structure-activity relationship (QSAR) studies have shown significant correlations between properties such as DNA binding strength, lipophilicity, and cytotoxic potency . The antitumor activity of these compounds has been linked to their ability to bind to DNA, with certain substituents enhancing this property and thus increasing cytotoxicity .

科学的研究の応用

Heterocyclic Compound Synthesis

Isatin derivatives, including 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, are pivotal in synthesizing a broad array of N-heterocycles, showcasing immense synthetic versatility. These compounds participate in various chemical reactions, leading to the creation of new heterocyclic compounds. Recent literature emphasizes the importance of isatin derivatives in forming heterocycles through Pfitzinger, ring-opening, and ring expansion reactions. This utilization underscores their role as fundamental building blocks in organic chemistry, contributing to the development of molecules with significant biological activities (Sadeghian & Bayat, 2022).

Anticonvulsant Agents

Isatin and its analogs serve as precursors for numerous pharmacologically active compounds. Their significance lies in the synthesis of diverse heterocyclic compounds, exhibiting a variety of biological activities, including anticonvulsant effects. A particular derivative has shown potent anticonvulsant activity at low concentrations, with Schiff bases identified as the most potent among all derivatives. This highlights the therapeutic potential of isatin derivatives in managing convulsive disorders, thereby contributing to the development of new anticonvulsant medications (Mathur & Nain, 2014).

将来の方向性

作用機序

Target of Action

Similar compounds have been reported to interact with topoisomerase ii . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

It is known that similar compounds can act as topoisomerase ii poisons . These compounds can stabilize the intermediate complex of topoisomerase II and DNA during the process of DNA replication, leading to DNA breaks and eventually cell death.

Biochemical Pathways

It can be inferred that the compound might affect the dna replication pathway due to its potential interaction with topoisomerase ii .

Result of Action

Based on the potential interaction with topoisomerase ii, it can be inferred that the compound might induce dna breaks, leading to cell death .

Action Environment

It is known that factors such as ph and temperature can influence the activity and stability of similar compounds .

特性

IUPAC Name |

1-[2-(dimethylamino)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKUHUFHXZYBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106110-60-5 |

Source

|

| Record name | 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)